Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H14N2O2S . It is used in pharmaceutical testing as a high-quality reference standard .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of developing kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, but its use has been limited due to the availability of synthetic building blocks . A diverse collection of simple thieno[2,3-c]pyridine derivatives has been prepared as starting points for future drug discovery programs .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
Thieno[2,3-c]pyridine derivatives have been used as GRK2 inhibitors . GRK2, originally known as β AR-kinase 1 (β ARK-1), is a cytoplasmic protein, member of the superfamily of the GRKs which has a pivotal role in the development and progression of cardiovascular disease .Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.32 g/mol . The compound is used in pharmaceutical testing as a high-quality reference standard .Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine derivatives involves interaction with the hinge region of their kinase . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Safety and Hazards
Future Directions
The thieno[2,3-c]pyridine scaffold could serve as a potential starting point for the development of kinase inhibitors . Future research could focus on the synthesis of a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .
Properties
IUPAC Name |
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)10-9(13)7-6-14-5-4-8(7)17-10/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZSMPGDXMHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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